Sulpyrine

Vue d'ensemble

Description

Le métamizole sodique hydraté, également connu sous le nom de dipyrone, est un analgésique et un antipyrétique non opioïde. Il est largement utilisé pour ses propriétés puissantes de soulagement de la douleur et de réduction de la fièvre. Le métamizole sodique hydraté appartient à la classe des composés pyrazolones et est reconnu pour sa tolérance gastro-intestinale favorable par rapport aux autres anti-inflammatoires non stéroïdiens (AINS) .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le métamizole sodique hydraté est synthétisé par un procédé en plusieurs étapes. L'étape initiale implique la réaction de la 4-méthylaminoantipyrine avec du formaldéhyde et du bisulfite de sodium pour former le sel de sodium du métamizole. Les conditions de réaction comprennent généralement un milieu aqueux et une température contrôlée pour assurer la formation du produit souhaité .

Méthodes de production industrielle : En milieu industriel, la production de métamizole sodique hydraté implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le procédé est optimisé pour un rendement et une pureté élevés, impliquant souvent des étapes de cristallisation et de purification pour obtenir le produit final sous sa forme hydratée .

Analyse Des Réactions Chimiques

Types de réactions : Le métamizole sodique hydraté subit diverses réactions chimiques, notamment des réactions d'hydrolyse, d'oxydation et de substitution.

Réactifs et conditions courants :

Hydrolyse : En solutions aqueuses, le métamizole sodique hydraté s'hydrolyse pour former de la méthylaminophénazone.

Oxydation : Le composé peut être oxydé en utilisant de puissants agents oxydants, conduisant à la formation de différents métabolites.

Substitution : Le métamizole sodique hydraté peut subir des réactions de substitution avec divers électrophiles dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent la méthylaminophénazone et d'autres métabolites apparentés, qui conservent certaines des propriétés pharmacologiques du composé parent .

4. Applications de la recherche scientifique

Le métamizole sodique hydraté a un large éventail d'applications dans la recherche scientifique :

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et son utilisation potentielle dans la modulation des voies biologiques.

Médecine : Le métamizole sodique hydraté est largement utilisé dans la recherche clinique pour ses propriétés analgésiques et antipyrétiques.

5. Mécanisme d'action

Le mécanisme d'action du métamizole sodique hydraté implique son hydrolyse rapide en métabolites actifs, notamment la N-méthyl-4-aminoantipyrine et la 4-aminoantipyrine. Ces métabolites inhibent la synthèse des prostaglandines en bloquant l'activité des enzymes cyclooxygénases. De plus, ils peuvent interagir avec les récepteurs cannabinoïdes et les récepteurs du potentiel de récepteur transitoire vanilloïde 1 (TRPV1), contribuant à leurs effets analgésiques et antipyrétiques .

Composés similaires :

Aminopyrine : Un autre dérivé de la pyrazolone aux propriétés analgésiques et antipyrétiques.

Phénylbutazone : Un anti-inflammatoire non stéroïdien aux utilisations similaires mais aux profils de sécurité différents.

Propyphénazone : Un dérivé de la pyrazolone utilisé pour ses effets analgésiques et antipyrétiques.

Unicité du métamizole sodique hydraté : Le métamizole sodique hydraté est unique en raison de sa tolérance gastro-intestinale favorable et de sa capacité à fournir des effets analgésiques et antipyrétiques puissants sans les effets secondaires gastro-intestinaux graves généralement associés aux autres AINS .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antipyretic and Analgesic Properties

Sulpyrine is predominantly used for its antipyretic and analgesic effects. It functions by inhibiting the synthesis of prostaglandins, which are mediators of fever and pain. The compound is effective in reducing elevated body temperature and alleviating pain associated with various conditions.

2. Mechanism of Action

The mechanism behind this compound's effects involves its metabolism in the liver, where it is converted into active metabolites such as 4-methylaminoantipyrine (4-MAA). These metabolites play crucial roles in exerting the drug's antipyretic effects while also being implicated in its toxicity.

Toxicological Concerns

1. Fatal Shock Induction

Research indicates that this compound can induce fatal shock in susceptible individuals. A study demonstrated that mice deficient in the transcription factor CREBH exhibited resistance to this compound-induced shock, suggesting that CREBH plays a critical role in mediating this adverse effect . The study highlighted the importance of cytochrome P450 2B family genes in this compound metabolism, indicating that their expression is significantly altered in the presence of CREBH deficiency.

2. Anaphylaxis and Hypersensitivity Reactions

This compound has been linked to severe allergic reactions, including anaphylaxis. A review of medical malpractice cases revealed instances where this compound was administered to children under 12 years, leading to serious adverse reactions due to its contraindications in this age group . The frequency of this compound-associated anaphylaxis was noted to be approximately 1 in every 5000 injections.

Case Studies

Mécanisme D'action

The mechanism of action of metamizole sodium hydrate involves its rapid hydrolysis to active metabolites, specifically N-methyl-4-aminoantipyrine and 4-aminoantipyrine. These metabolites inhibit the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes. Additionally, they may interact with cannabinoid receptors and transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to their analgesic and antipyretic effects .

Comparaison Avec Des Composés Similaires

Aminopyrine: Another pyrazolone derivative with analgesic and antipyretic properties.

Phenylbutazone: A non-steroidal anti-inflammatory drug with similar uses but different safety profiles.

Propyphenazone: A pyrazolone derivative used for its analgesic and antipyretic effects.

Uniqueness of Metamizole Sodium Hydrate: Metamizole sodium hydrate is unique due to its favorable gastrointestinal tolerability and its ability to provide potent analgesic and antipyretic effects without the severe gastrointestinal side effects commonly associated with other NSAIDs .

Activité Biologique

Sulpyrine, a pyrazolone derivative, is primarily used as an antipyretic and analgesic agent. Despite its therapeutic applications, concerns regarding its safety profile have emerged, particularly due to severe adverse effects such as fatal shock and anaphylaxis. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and associated risks.

This compound acts mainly through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. The compound is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP2B family members. The expression of these enzymes is regulated by the transcription factor CREBH (C/EBP homologous protein), which has been shown to influence the severity of this compound-induced adverse reactions .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Antipyretic Effect | Reduces fever through central action on the hypothalamus. |

| Analgesic Effect | Provides pain relief by inhibiting COX enzymes and reducing prostaglandin synthesis. |

| Metabolic Pathway | Metabolized to 4-methylaminoantipyrine (4-MAA), which is linked to toxicity. |

| Toxicity Risk | Associated with fatal shock and anaphylaxis; risk increases with dosage. |

Fatal Shock Induction

Research has demonstrated that this compound can induce fatal shock in susceptible individuals. A study involving CREBH-deficient mice revealed that these mice exhibited resistance to this compound-induced shock, indicating that CREBH plays a significant role in mediating the drug's toxic effects . The study highlighted that administration of this compound led to elevated serum concentrations of 4-MAA, correlating with increased mortality rates.

Anaphylaxis Cases

A review of medical malpractice cases indicated that this compound was implicated in drug-induced anaphylaxis, particularly when administered to children under 12 years old. The frequency of such reactions was noted to be approximately 1 in every 5000 injections . This underscores the importance of careful patient selection and monitoring when prescribing this medication.

Comparative Analysis with Other Analgesics

In comparison with other analgesics like acetaminophen (APAP), this compound's risk profile appears more concerning. While both drugs can cause liver toxicity, CREBH-deficient mice showed similar susceptibility to APAP but were resistant to this compound's lethal effects, suggesting different underlying mechanisms for toxicity .

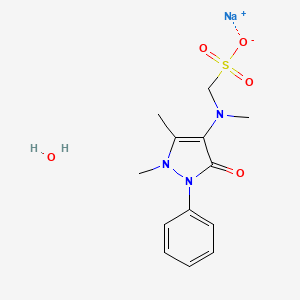

Propriétés

Numéro CAS |

5907-38-0 |

|---|---|

Formule moléculaire |

C13H19N3NaO5S |

Poids moléculaire |

352.36 g/mol |

Nom IUPAC |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate |

InChI |

InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h4-8H,9H2,1-3H3,(H,18,19,20);;1H2 |

Clé InChI |

GUUSLSFSTZWCCJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+] |

SMILES isomérique |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+] |

SMILES canonique |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

5907-38-0 |

Pictogrammes |

Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

>50.2 [ug/mL] (The mean of the results at pH 7.4) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of sulpyrine in modulating inflammation?

A1: this compound demonstrates anti-inflammatory properties. In a rat model of carrageenin-induced footpad edema, a 50% methanol extract of Siamese Tinospora crispa, containing this compound, significantly inhibited edema formation []. This suggests that this compound, potentially in synergy with other components of the extract, interferes with inflammatory pathways.

Q2: How does this compound contribute to renal function in ischemic conditions?

A2: Research indicates that this compound plays a complex role in renal function during ischemia, with its effects depending on the severity and duration of the ischemic event.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C13H16N3NaO4S and a molecular weight of 353.36 g/mol.

Q4: How does the stability of this compound vary with environmental conditions?

A4: this compound's stability is influenced by factors like humidity and temperature. Studies highlight that dry syrup preparations containing this compound exhibited increased degradation of active ingredients at higher humidity levels, likely due to increased moisture absorption and potential interactions between components []. Storing these preparations at relative humidity levels below their critical relative humidity (RHs) was recommended to mitigate these effects [, ].

Q5: What compatibility issues arise when combining this compound with other drugs in pharmaceutical formulations?

A5: Compatibility studies using sensory testing and residual activity measurements revealed that acetaminophen granules mixed with this compound showed significant changes in discoloration, particularly under elevated temperature and humidity conditions (30°C, 92% RH) []. These findings underscore the importance of considering potential interactions and stability issues when formulating this compound in combination with other drugs.

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound is not typically recognized for catalytic activities, some studies suggest a potential role in facilitating chemical reactions. For instance, in the presence of copper(II) ions, this compound can enhance the oxidative degradation of other compounds by molecular oxygen [].

Q7: How do structural modifications of this compound affect its pharmacological activity?

A7: Research suggests that the presence of an N-dimethyl or isopropyl group at the 4-position of the pyrazolone ring in this compound is crucial for its excitatory effects on the spinal cord in cats []. Modifications at this position could potentially alter its analgesic properties. Further research is needed to fully elucidate the SAR of this compound.

Q8: What is known about the absorption and distribution of this compound in the body?

A8: The absorption of this compound can be influenced by the formulation in which it is administered. Studies in rabbits demonstrated that the serum concentration of this compound was higher when given as an aqueous solution compared to syrup or tablet forms []. This difference highlights the impact of formulation on the drug's bioavailability.

Q9: What analytical methods are commonly used for the quantification of this compound?

A9: Various analytical techniques have been employed for quantifying this compound in different matrices. These include:

Q10: How can the uniformity of this compound distribution in suppositories be assessed?

A10: Researchers have employed technetium-99m (99mTc) as a radioactive tracer to evaluate the uniformity of this compound distribution in suppositories. By incorporating 99mTc-labeled this compound into suppositories and measuring the radioactivity of different sections, variations in drug distribution can be determined, offering insights into the manufacturing process and product quality [, ].

Q11: Have any specific drug delivery systems been developed for this compound?

A11: Although this compound is traditionally administered orally or parenterally, research has explored alternative drug delivery systems to enhance its therapeutic profile. Notably, studies have investigated the use of rectal suppositories as a means to deliver this compound [, , , ]. This approach aims to provide sustained drug release, potentially improving patient compliance and therapeutic outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.